molecular formula C18H20N6O3S2 B2711539 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1226443-53-3

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No. B2711539
CAS RN: 1226443-53-3
M. Wt: 432.52
InChI Key: PNKLOZWKZCIGOE-UHFFFAOYSA-N
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Antibacterial Applications

Researchers have been investigating the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. For instance, Azab et al. (2013) worked on synthesizing new heterocyclic compounds with a focus on their application as antibacterial agents, producing pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives from a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. These compounds were found to have significant antibacterial activities, highlighting the potential of such structures in medicinal applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticonvulsant Properties

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This research further emphasizes the importance of such chemical structures in developing new therapeutic agents with potential applications in treating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety to explore their anticonvulsant activity, demonstrating the versatility of these compounds in pharmaceutical research (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Carbonic Anhydrase Inhibitory Action

Carta et al. (2017) explored a series of sulfonamide inhibitors, including structures related to the compound , for their ability to inhibit carbonic anhydrase (CA) isoforms. These studies have implications for treating various pathologies, such as cancer, obesity, and epilepsy, demonstrating the compound's potential utility in developing new therapeutic agents (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Antimalarial and COVID-19 Drug Research

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential as COVID-19 drugs through computational calculations and molecular docking studies. This research showcases the adaptability of such compounds in addressing emergent global health challenges, further expanding the scope of applications for these chemical structures (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-11-7-12(2)20-17(19-11)23-18-22-15(10-28-18)9-16(25)21-13-5-4-6-14(8-13)24-29(3,26)27/h4-8,10,24H,9H2,1-3H3,(H,21,25)(H,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLOZWKZCIGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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